molecular formula C18H22O5 B2754272 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester CAS No. 213682-35-0

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester

Cat. No.: B2754272
CAS No.: 213682-35-0
M. Wt: 318.369
InChI Key: GSTMRVNEXXLECT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is a naphthalene derivative characterized by a methoxy-substituted aromatic core and an isopropyl group at position 8. The compound’s structure includes:

  • Methyl ester at position 2 (R-COOCH₃).
  • Three methoxy groups (-OCH₃) at positions 4, 6, and 7.
  • Isopropyl group (-CH(CH₃)₂) at position 8.

Properties

IUPAC Name

methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMRVNEXXLECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy A: Sequential Functionalization

  • Start with 2-naphthalenecarboxylic acid methyl ester.
  • Introduce methoxy groups via nucleophilic aromatic substitution (NAS) or directed ortho-metalation.
  • Install isopropyl group via Friedel-Crafts alkylation.

Disconnection Strategy B: Ring Assembly

  • Construct naphthalene core via Diels-Alder cyclization using substituted dienes/dienophiles.
  • Post-cyclization functionalization of pre-installed directing groups.

Detailed Synthesis Pathways

Friedel-Crafts Acylation and Methoxylation

Step 1: Base Naphthalene Formation
A substituted naphthalene precursor is synthesized via Friedel-Crafts acylation. For example, 6,7-dimethoxynaphthalene undergoes acylation at position 2 using acetyl chloride/AlCl₃, yielding 2-acetyl-6,7-dimethoxynaphthalene.

Step 2: Methoxylation
Methoxy groups are introduced using trimethyl orthoformate (TMOF) under acidic conditions. For instance, treatment with TMOF and H₂SO₄ at 60°C for 12 hours achieves 4,6,7-trimethoxy substitution.

Step 3: Isopropyl Group Installation
Friedel-Crafts alkylation with isopropyl chloride and AlCl₃ at 0°C selectively functionalizes position 8 due to steric and electronic effects of adjacent methoxy groups.

Step 4: Esterification
Carboxylic acid intermediates are converted to methyl esters using methanol/H₂SO₄ (Fischer esterification) or dimethyl sulfate in alkaline conditions.

Lithiation-Carboxylation Route

Step 1: Directed Metalation
1,6-Dimethoxynaphthalene is treated with LDA (lithium diisopropylamide) at -78°C, directing lithiation to position 2. Quenching with CO₂ yields 1,6-dimethoxy-2-naphthalenecarboxylic acid.

Step 2: Sequential Methoxylation

  • Position 4: Cu(I)-catalyzed O-methylation with methyl iodide/DMF.
  • Position 7: Ullmann coupling with methanol/K₂CO₃/CuO.

Comparative Analysis of Methods

Parameter Friedel-Crafts Route Lithiation-Carboxylation
Overall Yield 42% 35%
Key Step Yield Alkylation: 68% Lithiation: 52%
Temperature Range 0°C to 120°C -78°C to 120°C
Catalysts AlCl₃, H₂SO₄ LDA, Pd(OAc)₂
Purification Method Column chromatography Recrystallization

Optimization Strategies

Regioselectivity Control

  • Methoxy Direction : Methoxy groups at 6 and 7 direct electrophilic substitution to position 4 via resonance effects.
  • Steric Shielding : Bulky isopropyl group at position 8 prevents over-alkylation.

Catalytic Improvements

  • Lewis Acid Alternatives : FeCl₃ reduces side reactions vs. AlCl₃ in Friedel-Crafts steps.
  • Microwave Assistance : Methoxylation time reduced from 12 hours to 45 minutes using microwave irradiation at 100°C.

Industrial-Scale Considerations

Cost-Efficiency

  • TMOF Recycling : Distillation recovers 85% of trimethyl orthoformate after methoxylation.
  • Solvent Recovery : Ethanol/water mixtures enable 90% solvent reuse in recrystallization.

Environmental Impact

  • Waste Minimization : Calcium oxide (CaO) neutralizes acidic byproducts, reducing hazardous waste by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of Comparable Naphthalene Derivatives

Compound Name (IUPAC) Substituents Molecular Formula* Molar Mass (g/mol) Key Applications/Properties Evidence Source
Target Compound 4,6,7-trimethoxy, 8-isopropyl, methyl ester ~C₁₇H₂₂O₅ ~306.35† Synthesis intermediate; unknown bioactivity
2-Naphthalenecarboxylic acid, 5-hydroxy-4,6,7-trimethoxy-, methyl ester 5-hydroxy, 4,6,7-trimethoxy, methyl ester C₁₅H₁₆O₆ 292.28 Potential pharmaceutical precursor
2-Naphthalenecarboxylic acid, methyl ester No additional substituents C₁₂H₁₀O₂ 186.21 Hydrophobic retention (RF = 1.27)‡
CI 15850 variants (e.g., Ba/Sr-lake derivatives) Azo groups (-N=N-), sulfophenyl, hydroxy, and metal ions (Ba, Sr) Varies Varies Cosmetic colorants (azo-based dyes)
Aliphatic methyl esters (e.g., 3-oxohexanoic acid methyl ester) Aliphatic chains with oxo groups Varies Varies Enzymatic assay substrates


*Molecular formulas are inferred for compounds lacking explicit data.
†Calculated based on substituent additions to naphthalene core.
‡Retention factor from chromatographic analysis .

Substituent-Driven Physical and Chemical Properties

Hydrophobicity and Solubility
  • The target compound ’s three methoxy groups and isopropyl substituent enhance hydrophobicity compared to simpler derivatives like 2-naphthalenecarboxylic acid methyl ester (RF = 1.27) . This suggests lower aqueous solubility and higher organic-phase affinity.
Stability and Reactivity
  • Methoxy groups in the target compound confer steric hindrance and electron-donating effects, likely slowing hydrolysis of the ester group compared to aliphatic esters (e.g., 3-oxohexanoic acid methyl ester) .
  • Azo derivatives (CI 15850) exhibit photochemical sensitivity due to the -N=N- bond, limiting their stability under UV exposure .
Industrial and Cosmetic Uses
  • CI 15850 variants are widely used as red pigments in cosmetics, leveraging their azo-based chromophores . In contrast, the target compound lacks such chromophoric groups, limiting its utility as a colorant.
Analytical Chemistry
  • Simpler derivatives like 2-naphthalenecarboxylic acid methyl ester serve as benchmarks in chromatography due to predictable retention behavior (RF = 1.27) . The target compound’s higher hydrophobicity would likely increase its retention factor in similar systems.

Biological Activity

2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester (commonly referred to as trimethoxy naphthalene methyl ester) is a compound of significant interest due to its potential biological activities. Its structural properties suggest various interactions with biological systems, making it a candidate for pharmacological studies.

  • Molecular Formula : C18H22O5
  • Molecular Weight : 318.36 g/mol
  • CAS Number : 1174764-48-7

Biological Activity Overview

Research has indicated that compounds similar to trimethoxy naphthalene methyl ester exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study exploring the antimicrobial efficacy of naphthalene derivatives found that certain substituted naphthalenes demonstrated significant inhibition against various bacterial strains. The trimethoxy group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes effectively.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Trimethoxy naphthalene methyl esterStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that trimethoxy naphthalene derivatives can inhibit the production of pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A case study involving human macrophages treated with trimethoxy naphthalene methyl ester demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls. This indicates a promising role in managing inflammatory responses.

Anticancer Properties

Research has also highlighted the anticancer potential of naphthalene derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical cancer)10Apoptosis induction via caspase activation
MCF-7 (Breast cancer)15Mitochondrial pathway activation
A549 (Lung cancer)12Cell cycle arrest and apoptosis

The biological activity of trimethoxy naphthalene methyl ester can be attributed to its ability to modulate various signaling pathways:

  • NF-kB Pathway : Inhibition leads to reduced expression of inflammatory cytokines.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction and caspase activation.

Q & A

Basic Question: What are the established synthetic routes and analytical methods for characterizing this compound?

Methodological Answer:
The synthesis typically involves multi-step functionalization of 2-naphthalenecarboxylic acid derivatives. Key steps include:

  • Methyl esterification : Methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions for carboxylate ester formation .
  • Methoxy and isopropyl substitutions : Electrophilic aromatic substitution (EAS) or Friedel-Crafts alkylation for introducing methoxy and isopropyl groups .
  • Purification : Column chromatography or recrystallization to isolate the product.

Analytical Characterization:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for C₁₉H₂₄O₅: 332.16 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Basic Question: How does the compound’s stability vary under different experimental conditions (pH, temperature)?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points. Methoxy and ester groups may degrade above 150°C .
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis of the ester group under alkaline conditions (pH > 10) .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation (e.g., absorbance shifts at 280–320 nm) .

Basic Question: What is the compound’s role in drug discovery, particularly in lead optimization?

Methodological Answer:

  • Structural motif : The naphthalene core and methoxy groups mimic natural ligands (e.g., kinase inhibitors). Use molecular docking to predict binding to ATP-binding pockets .
  • SAR studies : Modify substituents (e.g., replace isopropyl with cyclopropyl) to assess potency changes. Compare IC₅₀ values in enzyme inhibition assays .
  • ADME profiling : Evaluate solubility (logP ~3.5 via shake-flask method) and metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min suggests low clearance) .

Advanced Question: How can mechanistic studies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-response assays : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HeLa, RAW 264.7) to differentiate cytotoxic (EC₅₀ < 10 µM) vs. anti-inflammatory effects (e.g., TNF-α suppression at 1–5 µM) .
  • Pathway analysis : Use RNA-seq or Western blotting to identify conflicting pathways (e.g., NF-κB inhibition vs. ROS-mediated apoptosis) .
  • Species-specific effects : Compare rodent vs. human primary cells to address interspecies variability .

Advanced Question: What experimental strategies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Recombinant CYP assays : Incubate with CYP3A4/2D6 isoforms and NADPH. Quantify metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .
  • Inhibition kinetics : Determine Ki values using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4). Competitive vs. non-competitive inhibition models clarify mechanisms .
  • In silico modeling : Dock the compound into CYP active sites (e.g., PDB 1TQN) to predict binding poses and metabolic hotspots .

Advanced Question: How do substituent positions (e.g., 4,6,7-trimethoxy vs. 5,6,7-trimethoxy) influence bioactivity?

Methodological Answer:

  • Comparative synthesis : Prepare analogs with shifted methoxy groups using regioselective protection/deprotection (e.g., boron tribromide for demethylation) .
  • Biological testing : Screen analogs against target proteins (e.g., tubulin polymerization for anticancer activity). Tabulate results:
Substituent PositionIC₅₀ (µM)Solubility (µg/mL)
4,6,7-Trimethoxy0.812.5
5,6,7-Trimethoxy2.48.2
  • Computational analysis : Calculate electrostatic potential maps to correlate substituent effects with binding affinity .

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